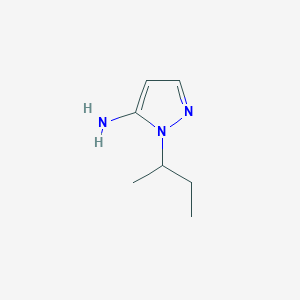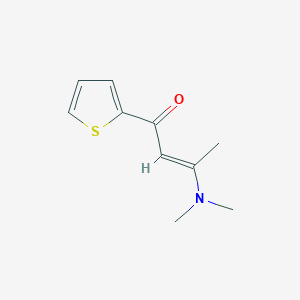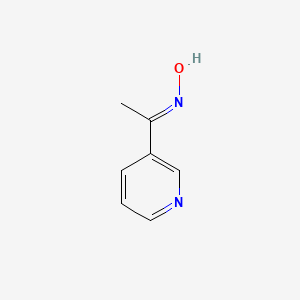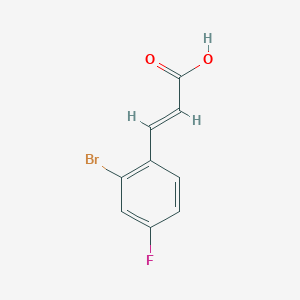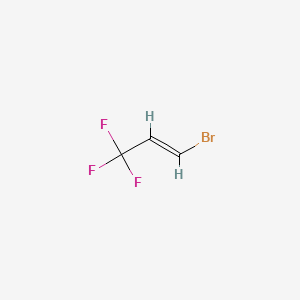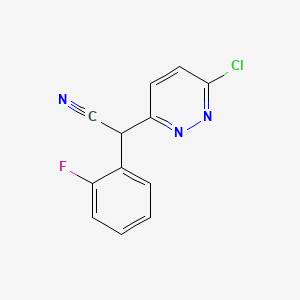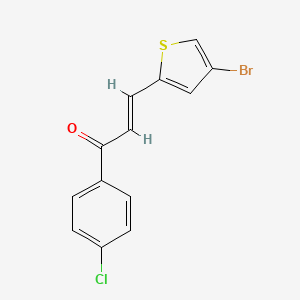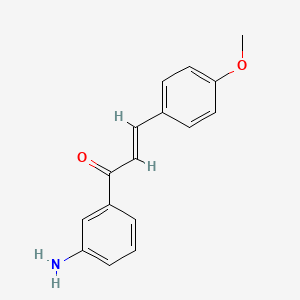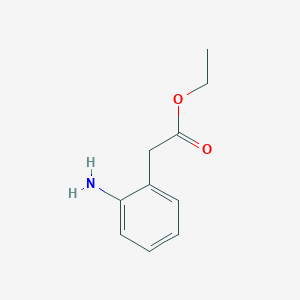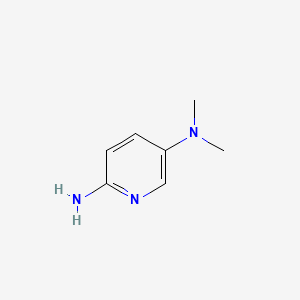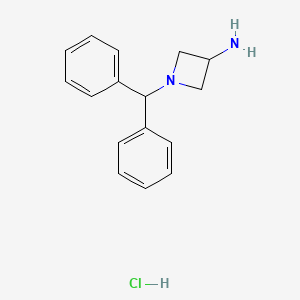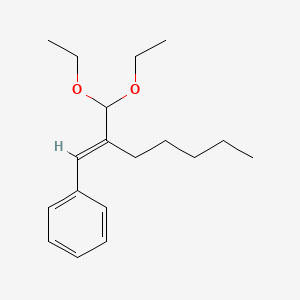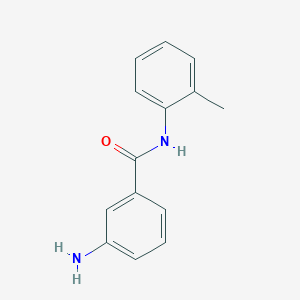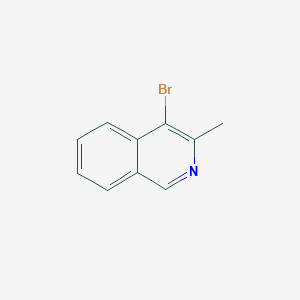
4-溴-3-甲基异喹啉
概述
描述
4-bromo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 4th position and a methyl group at the 3rd position makes this compound unique. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical applications .
科学研究应用
4-bromo-3-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Isoquinolines are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
Isoquinolines generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The bromine atom in 4-Bromo-3-methyl-isoquinoline could potentially enhance these interactions due to its electronegativity and size .
Biochemical Pathways
4-Bromo-3-methyl-isoquinoline may participate in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 4-Bromo-3-methyl-isoquinoline) with a halide or pseudohalide using a palladium catalyst .
Pharmacokinetics
The bromine atom in the molecule could potentially affect its pharmacokinetic properties, including its absorption and distribution profiles .
Result of Action
Isoquinolines and their derivatives have been associated with various biological activities, including anti-inflammatory, antimalarial, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-3-methyl-isoquinoline. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is known to be influenced by these factors .
生化分析
Biochemical Properties
4-Bromo-3-methyl-isoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target biomolecules. Additionally, the methyl group can affect the compound’s hydrophobicity and overall molecular conformation, further impacting its interactions with biomolecules. Studies have shown that 4-Bromo-3-methyl-isoquinoline can interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds .
Cellular Effects
4-Bromo-3-methyl-isoquinoline has been observed to influence various cellular processes and functions. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-3-methyl-isoquinoline has been shown to modulate the activity of certain kinases, which are crucial regulators of cell signaling pathways. This modulation can lead to alterations in gene expression and changes in cellular metabolism, ultimately affecting cell function and viability .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-3-methyl-isoquinoline involves its binding interactions with specific biomolecules. The bromine atom in the compound can form halogen bonds with amino acid residues in proteins, influencing the protein’s conformation and activity. Additionally, the compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the enzyme. For example, 4-Bromo-3-methyl-isoquinoline has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-methyl-isoquinoline can change over time due to factors such as stability and degradation. The compound’s stability can be influenced by environmental conditions such as temperature, pH, and exposure to light. Over time, 4-Bromo-3-methyl-isoquinoline may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-methyl-isoquinoline in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall physiology. At higher doses, 4-Bromo-3-methyl-isoquinoline can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage, leading to pronounced biochemical and physiological changes .
Metabolic Pathways
4-Bromo-3-methyl-isoquinoline is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 4-Bromo-3-methyl-isoquinoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of 4-Bromo-3-methyl-isoquinoline can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Bromo-3-methyl-isoquinoline may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the compound’s interactions with specific proteins can influence its localization and activity within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 4-bromo-3-methylisoquinoline can be synthesized through various methods. One common approach involves the bromination of 3-methyl-isoquinoline using bromine in the presence of a suitable solvent like nitrobenzene . Another method includes the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-methyl-isoquinoline is reacted with a brominating agent under palladium catalysis .
Industrial Production Methods: Industrial production often employs the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . This method is advantageous due to its high yield and scalability.
化学反应分析
Types of Reactions: 4-bromo-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids.
Major Products:
- Substituted isoquinolines
- Oxidized or reduced isoquinoline derivatives
- Coupled products with various functional groups
相似化合物的比较
4-Bromo-isoquinoline: Lacks the methyl group at the 3rd position.
3-Methyl-isoquinoline: Lacks the bromine atom at the 4th position.
Isoquinoline: The parent compound without any substituents
属性
IUPAC Name |
4-bromo-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGBZCVLKGZXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396294 | |
| Record name | 4-bromo-3-methyl-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133100-87-5 | |
| Record name | 4-bromo-3-methyl-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

